5-Chloro-6-ethenylpyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-6-ethenylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6ClNO/c1-2-8-7(9)3-6(5-11)4-10-8/h2-5H,1H2 |
InChI Key |
YXTUDCPPCHMNGI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=N1)C=O)Cl |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 5 Chloro 6 Ethenylpyridine 3 Carbaldehyde
Retrosynthetic Analysis and Key Disconnections for the Chloroethenylpyridine Framework
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. For 5-Chloro-6-ethenylpyridine-3-carbaldehyde, several key disconnections can be envisioned, primarily revolving around the sequential or convergent installation of the three distinct functional groups onto the pyridine (B92270) ring.
A primary retrosynthetic approach involves disconnecting the formyl and ethenyl groups, suggesting a pre-functionalized chloropyridine core. The formyl group can be envisioned as arising from the oxidation of a corresponding methyl or primary alcohol group at the C-3 position. Alternatively, it could be introduced directly onto the pyridine ring via a formylation reaction. The ethenyl group at the C-6 position can be disconnected via two main strategies:
C-C bond formation: This involves a disconnection between the pyridine ring and the vinyl group, suggesting a transition-metal-catalyzed cross-coupling reaction. The key precursors would be a halogenated pyridine (e.g., 5,6-dichloropyridine-3-carbaldehyde or a protected version) and a vinyl-containing organometallic reagent.
Olefination reaction: This approach disconnects the C=C double bond of the ethenyl group, pointing towards an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction. This would require a precursor with a carbonyl or a related functional group at the C-6 position (e.g., 5-chloro-3-formylpyridine-6-carbaldehyde) or a methyl group that can be converted into a phosphonium (B103445) ylide.
A plausible retrosynthetic pathway might start from a substituted pyridine where the timing of the introduction of each functional group is strategically planned to avoid interference and ensure high regioselectivity. For instance, functionalizing a pre-existing 5-chloro-6-methylpyridine derivative could be a viable route, where the methyl group is later converted to the ethenyl group, and the formyl group is introduced at the C-3 position.
Stereoselective and Regioselective Synthesis of Ethenylpyridine Precursors
The introduction of the ethenyl group onto the pyridine scaffold is a critical step that requires precise control over stereochemistry and regiochemistry.
Olefination reactions are powerful tools for the formation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are among the most utilized methods for converting carbonyl compounds into alkenes. wikipedia.orgthermofisher.com
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (a Wittig reagent). wikipedia.orglumenlearning.com For the synthesis of an ethenylpyridine, a precursor such as 5-chloro-pyridine-3,6-dicarbaldehyde would react with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Unstabilized ylides, like the one required here, typically favor the formation of (Z)-alkenes, although for terminal alkenes this is not a concern. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than Wittig reagents. wikipedia.orgtcichemicals.com This reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org
| Reaction | Reagents & Conditions | Typical Stereoselectivity | Key Features |
| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide (e.g., Ph₃P=CH₂), Strong Base (e.g., n-BuLi, NaH) in aprotic solvent (e.g., THF). commonorganicchemistry.com | Unstabilized ylides often yield (Z)-alkenes. organic-chemistry.org | Widely used; byproduct (triphenylphosphine oxide) can complicate purification. wikipedia.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone, Phosphonate Ester, Base (e.g., NaH, K₂CO₃). nrochemistry.com | Generally high (E)-selectivity. wikipedia.orgrsc.org | More reactive carbanions; water-soluble phosphate byproduct simplifies workup. wikipedia.org |
Transition-metal-catalyzed cross-coupling reactions are indispensable for C-C bond formation in modern organic synthesis and are particularly useful for functionalizing heteroaromatic rings like pyridine. nih.gov
The Suzuki-Miyaura coupling reaction is a versatile method that couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.gov To install an ethenyl group on a pyridine ring, a chloropyridine precursor could be coupled with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. northwestern.eduacs.org The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, also catalyzed by palladium. organic-chemistry.orgnrochemistry.comopenochem.org A 6-halopyridine precursor could be coupled with a vinylstannane reagent, such as vinyltributyltin. libretexts.org While effective, a significant drawback of the Stille reaction is the toxicity and difficulty in removing the tin byproducts. organic-chemistry.org
| Coupling Reaction | Halide Component | Organometallic Component | Catalyst System | Advantages/Disadvantages |
| Suzuki Coupling | Aryl/Vinyl Halide (Cl, Br, I) or Triflate | Vinylboronic acid or ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) nih.gov | Adv: Mild conditions, functional group tolerance, non-toxic boron reagents. nih.govnih.govDisadv: Base sensitivity in some substrates. |
| Stille Coupling | Aryl/Vinyl Halide (Cl, Br, I) or Triflate | Vinylstannane (e.g., Vinyltributyltin) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) nrochemistry.comlibretexts.org | Adv: Moisture and air stable reagents, wide scope. libretexts.orgDisadv: High toxicity of tin reagents and byproducts. organic-chemistry.org |
Introduction of the Formyl Group via Selective Oxidation or Formylation Reactions
The introduction of the formyl group at the C-3 position is another crucial transformation that demands high chemoselectivity to avoid side reactions with other functional groups on the pyridine ring.
A common strategy for installing an aldehyde is the selective oxidation of a corresponding primary alcohol or a methyl group.
The oxidation of a primary alcohol (e.g., (5-chloro-6-ethenylpyridin-3-yl)methanol) to an aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. seniorchem.comlibretexts.orgPyridinium (B92312) chlorochromate (PCC) is a classic reagent for this transformation, typically used in dichloromethane (B109758) (DCM). researchgate.netyoutube.com Other modern methods include Swern oxidation (using oxalyl chloride/DMSO) and Dess-Martin periodinane (DMP) oxidation, which operate under mild conditions and are compatible with many functional groups. organic-chemistry.org
Direct oxidation of a methyl group (e.g., on 5-chloro-6-ethenyl-3-methylpyridine) to a formyl group is more challenging but can be accomplished. Methods may involve radical halogenation followed by hydrolysis or oxidation with reagents like selenium dioxide (SeO₂).
| Precursor | Oxidizing Agent/System | Conditions | Key Features |
| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Mild, selective for aldehydes, but chromium is toxic. researchgate.netyoutube.com |
| Primary Alcohol | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Mild, neutral conditions, high yields. |
| Primary Alcohol | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Low temperature (-78 °C) | High yields, avoids heavy metals, but requires careful temperature control. |
| Methyl Group | Selenium Dioxide (SeO₂) | Heating in dioxane/water | Classic method for benzylic/allylic oxidation; can have variable yields. |
Directly introducing a formyl group onto the pyridine ring can be an efficient, atom-economical approach.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.net It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com The reaction proceeds via an electrophilic aromatic substitution mechanism. organic-chemistry.org For pyridine systems, which are electron-deficient, the reaction is generally more challenging and may require activating groups on the ring or harsh conditions. The regioselectivity is governed by the electronic and steric properties of the existing substituents.
Recent advances have also led to the development of transition-metal-catalyzed C-H formylation reactions, which offer alternative pathways for direct functionalization of pyridines. chinesechemsoc.orgchinesechemsoc.org These methods can provide access to formylated pyridines that are difficult to obtain through classical methods. chinesechemsoc.orgchinesechemsoc.orgacs.org
| Formylation Method | Reagents | Mechanism | Applicability to Pyridines |
| Vilsmeier-Haack Reaction | POCl₃ / DMF | Electrophilic Aromatic Substitution organic-chemistry.org | Generally requires electron-rich or activated pyridine rings for good yields. researchgate.netchemrxiv.org |
| Ortho-Lithiation Formylation | Strong base (e.g., LDA), then a formylating agent (e.g., DMF) | Directed ortho-metalation | Requires a directing group; provides high regioselectivity. |
| Radical C-H Formylation | Radical initiator, formyl source | Radical substitution | Emerging methods offer novel regioselectivities for pyridine functionalization. chinesechemsoc.orgchinesechemsoc.org |
Multi-Component Reactions and Cascade Processes for Pyridine Ring Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their atom economy and operational simplicity. wikipedia.org Similarly, cascade reactions, which involve a series of intramolecular or intermolecular transformations occurring sequentially in one pot, enable the rapid assembly of complex molecular architectures from simple precursors. acs.orgrsc.orgacs.orgnih.gov These approaches are conceptually well-suited for constructing the polysubstituted core of this compound.
One of the most classic and adaptable MCRs for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.orgorganic-chemistry.orgchemtube3d.com In its traditional form, it involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.orgbaranlab.org A hypothetical Hantzsch-type approach to a precursor of the target molecule could involve the careful selection of building blocks. For instance, a β-ketoester bearing a protected aldehyde function, an enamine or β-dicarbonyl compound that can introduce the chloro and ethenyl groups (or their precursors), and an ammonia source could be envisioned. The challenge lies in designing substrates that are stable to the reaction conditions and allow for the regioselective introduction of four different substituents.
Modern advancements have expanded beyond the classical Hantzsch reaction. Catalyst-free cascade reactions in environmentally benign solvents like water have been developed for synthesizing functionalized pyridines. rsc.org Other strategies involve metal-free cascade processes that combine rearrangements and cyclizations, such as a tandem Pummerer-type rearrangement followed by an aza-Prins cyclization, to build the pyridine core from accessible starting materials. acs.orglookchem.com Another sophisticated approach involves a three-component synthesis based on the Diels-Alder reaction of 2-azadienes, which are generated in situ via a catalytic intermolecular aza-Wittig reaction. nih.gov This method allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines. nih.gov
A conceptual pathway to this compound using a cascade approach could start with the [3+3] annulation of an electron-deficient enamine with an enone intermediate generated in situ. acs.orgnih.gov By selecting appropriate precursors, it would be theoretically possible to construct the pyridine ring with the necessary substituents already in place or in the form of easily convertible functional groups.
| Reaction Type | Description | Potential Application for Target Compound |
| Hantzsch Pyridine Synthesis | A four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source, followed by oxidation. chemtube3d.com | Could be adapted by using highly functionalized precursors to introduce the chloro, ethenyl, and carbaldehyde groups onto the pyridine ring. |
| Metal-Free Cascade Process | A sequence of reactions, such as rearrangement and cyclization, that occurs without a metal catalyst to form the pyridine ring. acs.org | Offers a route to highly functionalized pyridines using readily available starting materials, potentially avoiding metal contamination in the final product. |
| Aza-Diels-Alder Reaction | A [4+2] cycloaddition involving an azadiene and a dienophile to construct the core dihydropyridine ring, which is then aromatized. nih.gov | Provides a modular approach where the substituents can be incorporated into the azadiene and dienophile components to control the final substitution pattern. |
| Cu(II)-Catalyzed Cascade | A copper-catalyzed one-pot reaction of saturated ketones with electron-deficient enamines via C(sp3)–H bond functionalization. acs.orgnih.gov | Could enable the direct synthesis of a pyridine-3-carboxylate, a precursor to the carbaldehyde group, from simpler ketone starting materials. |
This table is interactive and can be sorted by clicking on the column headers.
Purification and Isolation Methodologies for Complex Pyridine Derivatives
The purification and isolation of a complex, multi-functionalized molecule like this compound are critical steps to ensure high purity for subsequent applications. The presence of a basic nitrogen atom, a reactive aldehyde group, a halogen, and a polymerizable vinyl group necessitates carefully chosen methodologies that are both effective and non-destructive.
Chromatographic Techniques: Flash column chromatography is the most common and versatile method for purifying substituted pyridines from reaction mixtures. Silica (B1680970) gel is a standard stationary phase, and a gradient elution system, typically involving a mixture of nonpolar and polar solvents such as hexanes and ethyl acetate, is used to separate the target compound from impurities. The polarity of the eluent is gradually increased to first elute nonpolar byproducts, followed by the desired product, and finally any highly polar impurities.
Acid-Base Extraction: The basicity of the pyridine nitrogen atom provides a powerful handle for purification via liquid-liquid extraction. The crude reaction mixture, dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), can be washed with a dilute aqueous acid solution (e.g., 1M HCl). This protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. The aqueous layer is then separated, neutralized with a base (e.g., NaOH, NaHCO₃) to deprotonate the pyridinium salt back to the neutral pyridine, which can then be re-extracted into a fresh portion of organic solvent. This technique is highly effective for removing non-basic contaminants.
Crystallization: If the final compound is a stable solid, crystallization is an excellent method for achieving high purity. This involves dissolving the crude product in a minimum amount of a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.
Distillation: While effective for simple, low-boiling point pyridines, distillation is generally not suitable for complex molecules like this compound. The high molecular weight and presence of multiple functional groups would result in a very high boiling point, likely leading to thermal decomposition before vaporization could occur.
| Methodology | Principle of Separation | Applicability & Considerations |
| Flash Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) and elution with a liquid mobile phase. | Highly versatile for separating compounds with different polarities. The aldehyde and vinyl groups are generally stable on silica gel. |
| Acid-Base Extraction | Exploits the basicity of the pyridine nitrogen to move the compound between aqueous and organic phases by forming a water-soluble salt. | Excellent for removing non-basic impurities. Care must be taken if other acid- or base-sensitive groups are present. |
| Crystallization | Difference in solubility of the compound and impurities in a specific solvent at varying temperatures. | Can yield very high purity material if the compound is a stable solid. Requires finding a suitable solvent system. |
| Distillation | Separation based on differences in boiling points. | Not recommended due to the compound's likely high boiling point and potential for thermal instability and polymerization of the vinyl group. |
This table is interactive and can be sorted by clicking on the column headers.
Based on the conducted research, there is currently no publicly available scientific literature detailing in-depth mechanistic studies of the reactivity of the specific chemical compound this compound. Academic databases and chemical literature searches did not yield specific studies on the aldehyde functional group transformations or the ethenyl moiety reactivity for this particular molecule.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for "In-Depth Mechanistic Studies of this compound Reactivity." Generating content for the specified sections and subsections without supporting research would result in speculation and scientifically unsubstantiated information.
To maintain scientific accuracy and adhere to the strict constraints of the request, the article cannot be generated at this time. Further experimental research on this compound would be required to provide the detailed mechanistic insights requested in the outline.
In Depth Mechanistic Studies of 5 Chloro 6 Ethenylpyridine 3 Carbaldehyde Reactivity
Ethenyl Moiety Reactivity and Stereochemical Considerations
Ethenyl Group Modifications and Transformations
The ethenyl (vinyl) group attached to the pyridine (B92270) ring at the 6-position is susceptible to a variety of addition and oxidation reactions. The electronic character of the pyridine ring, being electron-deficient, modulates the reactivity of this side chain. This electron deficiency, exacerbated by the chloro and carbaldehyde substituents, renders the ethenyl group less susceptible to electrophilic attack compared to styrenic systems on electron-rich aromatic rings. However, it can readily participate in nucleophilic additions and radical reactions.
Key potential transformations of the ethenyl group include:
Hydrogenation: The double bond can be catalytically hydrogenated to an ethyl group, yielding 5-Chloro-6-ethylpyridine-3-carbaldehyde. This reaction typically proceeds under standard conditions using catalysts such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO2).
Halogenation: Addition of halogens like bromine (Br2) or chlorine (Cl2) across the double bond is expected to form the corresponding 1,2-dihaloethyl derivative.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would likely follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom bearing more hydrogen atoms. However, the electronic effects of the pyridine ring could influence the regioselectivity.
Epoxidation: Oxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, 5-Chloro-6-(oxiran-2-yl)pyridine-3-carbaldehyde. This epoxide is a versatile intermediate for further functionalization.
Oxidative Cleavage: Strong oxidizing agents like ozone (O3) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO4) under harsh conditions, could cleave the double bond to yield the corresponding carboxylic acid or aldehyde at that position.
Polymerization: The vinyl group can potentially undergo radical, cationic, or anionic polymerization to form novel pyridine-containing polymers. The choice of initiator would depend on the desired polymerization mechanism.
Table 1: Potential Ethenyl Group Transformations
| Reaction | Reagents | Potential Product |
| Hydrogenation | H2, Pd/C | 5-Chloro-6-ethylpyridine-3-carbaldehyde |
| Bromination | Br2 | 5-Chloro-6-(1,2-dibromoethyl)pyridine-3-carbaldehyde |
| Epoxidation | m-CPBA | 5-Chloro-6-(oxiran-2-yl)pyridine-3-carbaldehyde |
| Dihydroxylation | OsO4, NMO | 5-Chloro-6-(1,2-dihydroxyethyl)pyridine-3-carbaldehyde |
Influence of the Chloro Substituent on Pyridine Ring and Side Chain Reactivity
The chlorine atom at the 5-position has a significant electronic influence on the pyridine ring. As a halogen, it exerts a dual effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). For pyridine, an already electron-deficient ring, the inductive withdrawal is generally the dominant factor, further deactivating the ring towards electrophilic aromatic substitution.
The directing effect of the substituents must also be considered. The pyridine nitrogen is a strong deactivating group and directs incoming electrophiles primarily to the 3- and 5-positions. The carbaldehyde group is also deactivating and a meta-director. The chloro substituent is deactivating but an ortho-, para-director. The interplay of these effects makes further electrophilic substitution on the ring challenging and likely to occur at the 4-position, if at all.
Conversely, the chloro substituent is a potential site for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the aldehyde group, can facilitate the displacement of the chloride ion by strong nucleophiles. This reaction proceeds via a Meisenheimer-like intermediate, and its rate would be dependent on the nature of the nucleophile and the reaction conditions.
Pyridine Nitrogen Reactivity and Complexation Behavior
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for a range of reactions directly involving the nitrogen, including complexation with metal ions, N-oxidation, and N-alkylation.
Ligand Design and Coordination Chemistry
5-Chloro-6-ethenylpyridine-3-carbaldehyde possesses multiple potential coordination sites, making it an interesting candidate for ligand design in coordination chemistry. The primary coordination site is the pyridine nitrogen atom, which can act as a Lewis base to coordinate with a wide variety of metal ions.
The presence of the carbaldehyde and ethenyl groups introduces the possibility of chelation, where the molecule could act as a bidentate or even a tridentate ligand. For instance, the oxygen atom of the carbaldehyde group could coordinate with a metal ion in conjunction with the pyridine nitrogen to form a stable five-membered chelate ring. While less common, the π-system of the ethenyl group could also participate in coordination with certain transition metals.
The electronic properties of the substituents would influence the coordination properties. The electron-withdrawing chloro and carbaldehyde groups decrease the basicity of the pyridine nitrogen, which would affect the strength of the metal-ligand bond.
Table 2: Potential Coordination Complexes and Applications
| Metal Ion | Potential Coordination Mode | Potential Application |
| Pd(II), Pt(II) | Monodentate (N) or Bidentate (N, O) | Catalysis (e.g., cross-coupling reactions) |
| Ru(II), Rh(III) | Monodentate (N) or Bidentate (N, O) | Homogeneous catalysis, photoluminescent materials |
| Cu(I), Ag(I) | Monodentate (N) | Antimicrobial agents, luminescent materials |
| Zn(II), Cd(II) | Monodentate (N) or Bidentate (N, O) | Fluorescent sensors, metal-organic frameworks (MOFs) |
N-Oxidation and N-Alkylation Studies
The nucleophilic pyridine nitrogen is susceptible to attack by electrophiles.
N-Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA) is expected to yield the corresponding pyridine N-oxide. The formation of the N-oxide would significantly alter the electronic properties of the molecule. The N-oxide group is strongly electron-donating through resonance, which would activate the 2- and 4-positions of the pyridine ring towards both electrophilic and nucleophilic attack.
N-Alkylation: The pyridine nitrogen can be readily alkylated by alkyl halides (e.g., methyl iodide) or other alkylating agents to form quaternary pyridinium (B92312) salts. These salts are ionic compounds with altered solubility and reactivity profiles. The formation of a pyridinium salt further enhances the electron-deficient character of the ring, making it more susceptible to nucleophilic attack.
Table 3: Potential N-Oxidation and N-Alkylation Reactions
| Reaction | Reagents | Potential Product |
| N-Oxidation | H2O2, Acetic Acid or m-CPBA | 5-Chloro-6-ethenyl-1-oxido-pyridine-3-carbaldehyde |
| N-Methylation | CH3I | 5-Chloro-3-formyl-6-ethenyl-1-methylpyridin-1-ium iodide |
| N-Benzylation | Benzyl bromide | 1-Benzyl-5-chloro-3-formyl-6-ethenylpyridin-1-ium bromide |
Strategic Applications of 5 Chloro 6 Ethenylpyridine 3 Carbaldehyde in Organic Synthesis
Design and Construction of Novel Fused Heterocyclic Systems
The inherent reactivity of 5-Chloro-6-ethenylpyridine-3-carbaldehyde makes it an exceptional starting material for the synthesis of a wide variety of fused heterocyclic systems. The strategic placement of its functional groups allows for a range of annulation and intramolecular cyclization strategies to be employed.
Annulation and Intramolecular Cyclization Reactions
The aldehyde and ethenyl groups on the pyridine (B92270) ring are perfectly poised for tandem reactions that lead to the formation of new rings. For instance, in the presence of suitable reagents, the aldehyde can be converted into an imine, which can then undergo an intramolecular cyclization with the ethenyl group to form a fused dihydropyridine (B1217469) ring. This approach is particularly useful for the synthesis of pyrido-fused systems.
One potential application involves a tandem aza-Wittig reaction followed by intramolecular cyclization. wikipedia.orgmdpi.com The aldehyde can be reacted with an iminophosphorane to generate an imine in situ. If the iminophosphorane bears a suitable tether, a subsequent intramolecular cyclization onto the ethenyl group can lead to the formation of a fused nitrogen-containing ring. This strategy has been successfully employed in the synthesis of various N-heterocyclic compounds. wikipedia.org
Furthermore, the ethenyl group can participate in intramolecular Diels-Alder (IMDA) reactions. nih.gov By attaching a suitable diene to the aldehyde functionality, the resulting intermediate can undergo an IMDA reaction to construct complex polycyclic frameworks. This approach is highly valuable for the synthesis of natural product scaffolds. nih.gov
Synthesis of Pyrido-Fused Polycycles and Aza-Analogs
The chloro substituent at the 5-position of the pyridine ring opens up avenues for further functionalization and the construction of more complex polycyclic systems. Through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, various aryl or heteroaryl groups can be introduced at this position. These newly introduced groups can then participate in subsequent cyclization reactions.
For example, coupling with a boronic acid containing a nucleophilic group could be followed by an intramolecular nucleophilic aromatic substitution of the chlorine or a cyclization involving the ethenyl or carbaldehyde groups. This strategy allows for the regioselective construction of diverse pyrido-fused heterocycles.
Moreover, the aldehyde functionality can serve as a handle for the construction of aza-analogs of various polycyclic aromatic hydrocarbons. Condensation of the aldehyde with binucleophiles, such as substituted hydrazines or amidines, can lead to the formation of fused pyrazole, pyrimidine, or other diazine rings. The versatility of this compound in such multicomponent reactions allows for the rapid generation of libraries of novel heterocyclic compounds. nih.govorgchemres.orge-bookshelf.de
Development of Advanced Synthetic Intermediates for Complex Molecular Architectures
This compound is not only a precursor for fused heterocycles but also a valuable intermediate for the synthesis of more complex, non-fused molecular architectures. The differential reactivity of its three functional groups allows for a stepwise and controlled elaboration of the molecule.
The aldehyde can be selectively reduced to an alcohol, oxidized to a carboxylic acid, or converted into a variety of other functional groups, such as nitriles or oximes. Each of these transformations provides a new handle for further synthetic manipulations. For instance, conversion to a primary alcohol followed by tosylation would provide an electrophilic center for nucleophilic substitution.
The ethenyl group can undergo a range of transformations, including hydrogenation, epoxidation, dihydroxylation, and olefin metathesis. These reactions allow for the introduction of new stereocenters and functional groups, significantly increasing the molecular complexity.
The chloro group, as mentioned earlier, is a key site for cross-coupling reactions, enabling the connection of the pyridine core to other molecular fragments. This modular approach is central to modern drug discovery and materials science.
Below is a table summarizing potential transformations of this compound to generate advanced synthetic intermediates:
| Starting Material | Reagent(s) | Product | Potential Subsequent Reactions |
| This compound | 1. NH2OH·HCl2. Ac2O | 5-Chloro-6-ethenylpyridine-3-carbonitrile | Reduction to amine, hydrolysis to carboxylic acid |
| This compound | NaBH4 | (5-Chloro-6-ethenylpyridin-3-yl)methanol | Oxidation to aldehyde, conversion to halides |
| This compound | Ph3P=CHCO2Et | Ethyl 3-(5-chloro-6-ethenylpyridin-3-yl)acrylate | Michael addition, cycloadditions |
| This compound | Arylboronic acid, Pd catalyst | 5-Aryl-6-ethenylpyridine-3-carbaldehyde | Further functionalization of the aryl group |
| This compound | m-CPBA | 5-Chloro-6-(oxiran-2-yl)pyridine-3-carbaldehyde | Ring-opening with various nucleophiles |
Utilization in the Synthesis of Functionally Diverse Organic Molecules
The strategic functionalization of this compound allows for its incorporation into a wide range of functionally diverse organic molecules, including potential pharmaceutical agents and materials with interesting photophysical properties.
The pyridine core is a common motif in many biologically active compounds. By elaborating the functional groups of this compound, it is possible to synthesize novel analogs of known drugs or to develop new chemical entities. For example, the synthesis of quinoline-carbaldehyde derivatives has been explored for the development of novel inhibitors for leishmanial methionine aminopeptidase (B13392206) 1. nih.gov Analogous pyridine-based compounds derived from the title compound could exhibit interesting biological activities.
The extended conjugation provided by the ethenyl group, especially after further derivatization through cross-coupling reactions, can lead to molecules with interesting optical and electronic properties. These molecules could find applications as organic light-emitting diodes (OLEDs), fluorescent probes, or nonlinear optical materials.
Contributions to Methodology Development in Pyridine Chemistry
The unique reactivity of this compound makes it an ideal substrate for the development of new synthetic methodologies in pyridine chemistry. Its multifunctional nature allows for the exploration of novel tandem and multicomponent reactions.
For instance, the development of a one-pot reaction that sequentially functionalizes the aldehyde, the ethenyl group, and the chloro substituent would be a significant contribution to synthetic efficiency. Such a reaction could involve a multicomponent condensation at the aldehyde, followed by an intramolecular cyclization involving the ethenyl group, and finally a cross-coupling reaction at the chloro position. The successful implementation of such a strategy would provide rapid access to highly complex and diverse molecular scaffolds. nih.gov
Furthermore, the compound can be used to explore the regioselectivity of various reactions on a polysubstituted pyridine ring. Understanding how the electronic and steric effects of the existing substituents influence the outcome of further transformations is crucial for the rational design of synthetic routes to complex pyridine-containing targets. The development of selective transformations that target one functional group in the presence of the others is a key challenge and a fertile area for methodological research.
Advanced Spectroscopic Characterization and Structural Analysis
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
No published high-field or multi-dimensional NMR data for 5-Chloro-6-ethenylpyridine-3-carbaldehyde could be located. A full structural elucidation and investigation of its dynamic properties would typically involve a suite of NMR experiments, including:
¹H NMR: To identify the number of unique proton environments, their chemical shifts, and coupling constants, which would help in assigning protons to the pyridine (B92270) ring, the ethenyl group, and the carbaldehyde functional group.
¹³C NMR: To determine the number of unique carbon environments and their chemical shifts, providing information about the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring, and definitively assigning all signals.
Without access to spectral data, a hypothetical data table cannot be generated.
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Isomer Differentiation and Fragmentation Pathway Analysis
There is no available high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) data for this compound in the public domain. Such analyses would be essential for:
Accurate Mass Measurement: HRMS would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition and confirmation of the molecular formula (C₈H₆ClNO).
Fragmentation Analysis: MS/MS experiments would involve the isolation and fragmentation of the parent ion to elucidate characteristic fragmentation pathways. This would help in identifying structural motifs and differentiating it from potential isomers.
A data table detailing observed mass-to-charge ratios and fragmentation patterns cannot be constructed due to the absence of experimental data.
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
A search for crystallographic information has not yielded any results for this compound. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a solid-state. If a suitable single crystal were to be grown and analyzed, this technique would provide precise data on:
Bond Lengths and Angles: Definitive measurements of all interatomic distances and angles.
Conformation: The preferred orientation of the ethenyl and carbaldehyde substituents relative to the pyridine ring.
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including any hydrogen bonding or π-stacking interactions.
A table of crystallographic data, such as unit cell dimensions and atomic coordinates, cannot be provided.
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions
No published infrared (IR) or Raman spectra for this compound have been found. Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular environment. A standard analysis would involve:
Characteristic Stretching Frequencies: Identification of key vibrational modes, such as the C=O stretch of the aldehyde, the C=C and C=N stretches of the pyridine ring, the C-Cl stretch, and the various C-H stretches of the aromatic and vinyl groups.
Fingerprint Region: Analysis of the complex pattern of vibrations in the fingerprint region to provide a unique identifier for the compound.
Intermolecular Interaction Studies: Shifts in vibrational frequencies, particularly of the C=O group, could indicate the presence of intermolecular hydrogen bonding in the solid state.
A data table of characteristic vibrational frequencies is not available.
Computational Chemistry and Theoretical Investigations of 5 Chloro 6 Ethenylpyridine 3 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
There are no published studies that specifically detail the quantum chemical calculations of 5-Chloro-6-ethenylpyridine-3-carbaldehyde. Consequently, fundamental data regarding its electronic structure, such as the energies and distributions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), remain uncharacterized. Information on global and local reactivity descriptors, including electronegativity, chemical hardness, softness, and Fukui functions, which are crucial for predicting the molecule's reactivity and potential interaction sites, is also unavailable.
Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition State Characterization
A thorough search of the scientific literature yielded no Density Functional Theory (DFT) studies focused on the reaction mechanisms involving this compound. As a result, there is no computational data available on the transition state geometries, activation energies, or reaction pathways for any chemical transformations of this compound. Such studies are vital for understanding its synthesis, degradation, and potential applications in chemical synthesis.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
No computational studies have been published that predict the spectroscopic parameters of this compound. While DFT and other quantum chemical methods are powerful tools for accurately predicting NMR (¹H and ¹³C) chemical shifts and infrared (IR) and Raman vibrational frequencies, such calculations have not been performed or reported for this specific molecule. This absence of predicted spectroscopic data hinders the identification and characterization of the compound in experimental settings.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
The scientific literature contains no molecular dynamics (MD) simulations of this compound. MD simulations are instrumental in exploring the conformational flexibility of molecules over time and in understanding the influence of different solvent environments on their structure and dynamics. Without such studies, insights into the behavior of this compound in solution, including its solvation free energy and the specific interactions it may form with solvent molecules, remain speculative.
Emerging Research Directions and Future Outlook
Sustainable and Eco-Friendly Synthetic Routes for 5-Chloro-6-ethenylpyridine-3-carbaldehyde
The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. ijarsct.co.innih.gov Future research into the synthesis of this compound is likely to prioritize these sustainable approaches over classical methods, which may involve harsh conditions or hazardous reagents.
One promising direction is the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), which offer high stability, large surface area, and ease of separation and recyclability. nih.gov For instance, zirconium-based UiO-66 has demonstrated versatility in catalyzing the formation of substituted pyridines. nih.gov Another avenue involves leveraging renewable feedstocks. Research has shown that pyridines can be produced from the thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts, presenting a pathway from biomass to valuable heterocyclic compounds. rsc.org
Microwave-assisted organic synthesis (MAOS) is another key green chemistry tool that can significantly reduce reaction times from hours to minutes and improve product yields, as demonstrated in the one-pot, four-component synthesis of other pyridine (B92270) derivatives. nih.govacs.org These methodologies represent a significant step toward the environmentally benign production of functionalized pyridines.
| Sustainable Approach | Key Principles & Advantages | Potential Application for Synthesis |
|---|---|---|
| Heterogeneous Catalysis (e.g., MOFs) | Reusable catalyst, reduced waste, mild reaction conditions, easy separation. nih.gov | Catalyzing the cyclization step to form the pyridine ring with high efficiency and selectivity. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, increased yields, improved energy efficiency. nih.gov | Rapid, one-pot assembly of the substituted pyridine core from simpler precursors. |
| Renewable Feedstocks (e.g., Glycerol) | Utilization of bio-based resources, reducing reliance on fossil fuels. rsc.org | Building block synthesis, where precursors to the pyridine ring are derived from glycerol. |
| Solvent-Free Reactions | Eliminates solvent waste, reduces environmental impact, can simplify purification. asianpubs.org | Performing condensation or cyclization reactions under mechanochemical (grinding) or neat conditions. ijarsct.co.in |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. sci-hub.senih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds. researchgate.net
The application of flow chemistry to the synthesis of this compound could offer significant advantages. Precise control over temperature, pressure, and residence time can lead to higher selectivity and yields, minimizing the formation of byproducts. researchgate.net Reactions involving hazardous intermediates can be managed more safely due to the small reaction volumes at any given time. nih.gov For example, the partial reduction of a heterocyclic ester to an aldehyde, a transformation relevant to the carbaldehyde group, has been successfully achieved in a flow reactor with high selectivity by enabling operation at cryogenic temperatures and controlling residence time. researchgate.netnih.gov The use of packed-bed microreactors with solid-supported catalysts can further enhance efficiency and allow for continuous, long-term production. organic-chemistry.org
| Parameter | Advantage in Flow Chemistry | Relevance to Synthesis |
|---|---|---|
| Heat Transfer | High surface-area-to-volume ratio allows for rapid and precise temperature control. nih.gov | Crucial for managing exothermic reactions and preventing side reactions, leading to higher purity. |
| Mass Transfer | Efficient mixing of reagents leads to more consistent and reproducible reactions. | Ensures uniform reaction conditions, improving yield and selectivity. |
| Safety | Small internal volumes minimize the risk associated with hazardous reagents or unstable intermediates. nih.gov | Allows for the use of more reactive species that would be dangerous on a large scale in batch processing. |
| Scalability | Production can be scaled up by running the system for longer periods ("numbering-up") rather than increasing reactor size. organic-chemistry.org | Facilitates a seamless transition from laboratory-scale discovery to industrial-scale production. |
Photochemical and Electrochemical Activation in Synthetic Transformations
Photochemical and electrochemical methods provide unique, energy-efficient ways to activate molecules and forge new chemical bonds, often under mild conditions. nih.govnih.gov These techniques offer alternative reactivity pathways that are inaccessible through traditional thermal methods and are gaining traction for the functionalization of N-heterocyles.
Photochemistry, using visible light, can generate highly reactive intermediates like pyridinyl radicals from pyridinium (B92312) ions. nih.govacs.org This strategy enables novel C-H functionalization pathways with distinct regioselectivity compared to classical radical reactions like the Minisci reaction. nih.gov For this compound, this could allow for selective modification at other positions on the pyridine ring.
Electrochemistry offers a reagent-free method for oxidation and reduction, driven by an applied voltage. nih.gov Recent studies have demonstrated the direct electrochemical carboxylation of pyridines using CO2, with the ability to control the site of functionalization (e.g., C4 vs. C5) simply by changing the type of electrochemical reactor (undivided vs. divided cell). nih.govazom.com Such a strategy could be envisioned for introducing a carboxylic acid group onto the this compound scaffold, further increasing its molecular complexity and synthetic utility.
| Activation Method | Mechanism and Advantages | Potential Transformation |
|---|---|---|
| Photochemical Activation | Generates excited states or radical intermediates under mild conditions using light. Enables unique C-H functionalization. nih.gov | Selective allylic C-H functionalization at a different position on the pyridine ring via pyridinyl radical coupling. acs.org |
| Electrochemical Activation | Reagent-free oxidation/reduction, high functional group tolerance, potential for tunable regioselectivity. nih.gov | Direct carboxylation of the pyridine ring using CO2, or intramolecular cyclization via anodic oxidation. rsc.orgrsc.org |
Development of Novel Catalytic Systems Based on or Utilizing the Compound
The pyridine moiety is a ubiquitous structural motif in ligands for transition metal catalysis due to the Lewis basicity of the nitrogen atom. alfachemic.comnih.gov The specific substituents on this compound provide multiple potential coordination sites and opportunities for modification, making it an attractive platform for developing novel catalytic systems.
The pyridine nitrogen can act as a simple monodentate ligand, or the molecule could be elaborated to form bidentate or pincer-type ligands. For example, the aldehyde group could be converted into an oxime or imine, introducing a second nitrogen donor to create a chelating ligand. Such ligands are crucial in palladium(II)-catalyzed C–H activation, where pyridone-based ligands have shown exceptional reactivity. acs.org The electronic properties of the resulting metal complexes would be tuned by the chloro and ethenyl groups, potentially influencing the catalyst's activity and selectivity in reactions such as carbonylation, hydrogenation, or cross-coupling. alfachemic.comnih.gov
| Potential Ligand Type | Modification Required | Catalytic Application Area |
|---|---|---|
| Monodentate Pyridine Ligand | None (direct use of the compound) | Palladium-catalyzed cross-coupling, olefin polymerization. alfachemic.comnih.gov |
| Bidentate (N,N) Ligand | Conversion of the aldehyde to an imine or oxime. | Asymmetric catalysis, C-H activation reactions. acs.org |
| Bidentate (N,O) Ligand | Reduction of the aldehyde to an alcohol. | Stereoselective C-C and C-O bond forming reactions. unimi.it |
| Polymer-Supported Catalyst | Polymerization through the vinyl group. | Heterogenized homogeneous catalysts for easy recovery and reuse. |
Exploration of New Chemical Transformations and Rearrangement Reactions
The multifunctional nature of this compound opens the door to a wide array of new chemical transformations and rearrangements, leading to novel and complex heterocyclic structures. Each functional group—the chloro, ethenyl, and carbaldehyde moieties—can be a handle for distinct chemical exploration.
The aldehyde is a versatile functional group that can participate in numerous reactions, including Wittig-type olefinations, reductive aminations, and condensations to form chalcones. asianpubs.org The vinyl group is amenable to transformations such as epoxidation, dihydroxylation, or participation in cycloaddition reactions. The chloro group, a halogen, can be displaced via nucleophilic aromatic substitution or serve as a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
Furthermore, rearrangement reactions offer a powerful strategy for skeletal diversification. For example, after conversion of the pyridine to a pyridine N-oxide, it could potentially undergo a Boekelheide-type rearrangement. imperial.ac.uk A tandem Pummerer-type rearrangement followed by an aza-Prins cyclization has also been reported as a metal-free cascade process to synthesize highly functionalized pyridines, a strategy that could be adapted for this molecule. nih.gov The reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to result in a formal two-carbon insertion via an intramolecular nucleophilic aromatic substitution, suggesting that complex rearrangements are possible on such substituted pyridine rings. acs.org
| Functional Group | Potential Transformation | Resulting Structure/Application |
|---|---|---|
| Carbaldehyde | Reductive amination, Knoevenagel condensation | Synthesis of novel amines, complex conjugated systems. |
| Ethenyl (Vinyl) | Heck reaction, epoxidation, metathesis | Chain extension, synthesis of functionalized epoxides, access to larger ring systems. |
| Chloro | Suzuki or Buchwald-Hartwig cross-coupling | Introduction of aryl, alkyl, or amino groups to build molecular complexity. |
| Pyridine Ring | N-Oxidation followed by rearrangement | Access to substituted pyridones or other oxygenated heterocycles. imperial.ac.uk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
